

FPI-1434 In Vivo Animal Model Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: PSB-1434

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Introduction

FPI-1434 is an antibody-drug conjugate (ADC) that comprises a humanized monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R), linked to the alpha-emitting radionuclide Actinium-225 (^{225}Ac).^{[1][2]} IGF-1R is overexpressed in a wide range of solid tumors, making it an attractive target for cancer therapy.^{[1][2]} FPI-1434 is designed to deliver a potent and localized dose of alpha radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.^{[2][3]} Preclinical in vivo animal model studies have been instrumental in evaluating the biodistribution, efficacy, and mechanism of action of FPI-1434, both as a monotherapy and in combination with other anticancer agents.

These application notes provide a summary of the key quantitative data from these preclinical studies and detailed protocols for the experimental models used.

Data Presentation

Biodistribution of [²²⁵Ac]-FPX-01 in Colo-205 Xenograft Model

The biodistribution of the FPI-1434 predecessor, [²²⁵Ac]-FPX-01, was evaluated in athymic nude mice bearing Colo-205 colorectal cancer xenografts. The study demonstrated high uptake in the tumor and low uptake in normal organs.[4]

Organ	Mean % Injected Dose per Gram (%ID/g) ± SD (168 hours post-injection)
Colo-205 Tumor	35.5 ± 4.2
Normal Organs	< 5.2

Data from a comparative biodistribution study of [²²⁵Ac]-FPX-01 in Colo-205 xenograft-bearing athymic nude mice.[4]

Efficacy of FPI-1434 Monotherapy in Xenograft Models

Single-dose efficacy of FPI-1434 has been demonstrated in both colorectal (Colo-205) and non-small cell lung cancer (A549) xenograft models.

Animal Model	FPI-1434 Dose	Outcome
Colo-205 Xenograft	20 nCi	No effect
50 nCi	Tumor growth suppression	
100 nCi	Tumor regression	
A549 Xenograft	20 nCi	No effect
50 nCi	No effect	
100 nCi	Tumor growth suppression	
200 nCi	Tumor regression	

Summary of single-agent efficacy of FPI-1434 in preclinical xenograft models.[3]

Efficacy of FPI-1434 in Combination with Olaparib

The combination of FPI-1434 with the PARP inhibitor olaparib showed synergistic efficacy in both Colo-205 and A549 xenograft models. The strongest combination effect was observed when using doses of each agent that were ineffective as monotherapies.[3][5]

Animal Model	FPI-1434 Dose	Olaparib Dose	Outcome
Colo-205 Xenograft	20 nCi	Not specified	Combination efficacy observed
50 nCi	25 mg/kg	Strongest combined effect	
A549 Xenograft	20 nCi	Not specified	Combination efficacy observed
50 nCi	Not specified	Combination efficacy observed	
100 nCi	Not specified	Combination efficacy observed	

Summary of combination efficacy of FPI-1434 and olaparib in preclinical xenograft models.[3]

Efficacy of FPI-1434 in Combination with Immune Checkpoint Inhibitors

In a colorectal cancer syngeneic model, the combination of IGF-1R targeted alpha therapy with immune checkpoint inhibitors resulted in complete tumor eradication.[1] This combination also led to an increase in antigen-specific CD8+ T cells and a "vaccine" effect, preventing tumor growth upon re-inoculation.[1]

Experimental Protocols

Protocol 1: Xenograft Tumor Model for Efficacy and Biodistribution Studies

Objective: To establish subcutaneous xenograft tumor models in mice to evaluate the efficacy and biodistribution of FPI-1434.

Materials:

- Colo-205 or A549 cancer cell lines
- Female athymic nude mice (4-6 weeks old)
- Matrigel
- Phosphate-buffered saline (PBS)
- Calipers
- FPI-1434 (or its analogues for biodistribution)
- Anesthetic

Procedure:

- Cell Preparation: Culture Colo-205 or A549 cells in appropriate media until they reach 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of $5-10 \times 10^6$ cells per 100 μL .
- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- Animal Grouping: When the average tumor volume reaches approximately 100-150 mm^3 , randomize the mice into treatment and control groups (n=5 per group).[3]
- Drug Administration:

- For efficacy studies: Administer a single intravenous (i.v.) dose of FPI-1434 at the specified concentrations (e.g., 20-200 nCi).[3] The vehicle control group should receive a corresponding volume of the vehicle.
- For biodistribution studies: Administer a single i.v. dose of radiolabeled FPI-1434 analogue (e.g., [²²⁵Ac]-FPX-01).
- Efficacy Assessment: Continue to monitor tumor volume and body weight for the duration of the study. Efficacy is determined by tumor growth inhibition or regression compared to the control group.
- Biodistribution Assessment: At predetermined time points (e.g., 168 hours), euthanize the mice.[4] Collect tumors, blood, and major organs. Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percent injected dose per gram (%ID/g) for each tissue.

Protocol 2: Combination Therapy with Olaparib in Xenograft Models

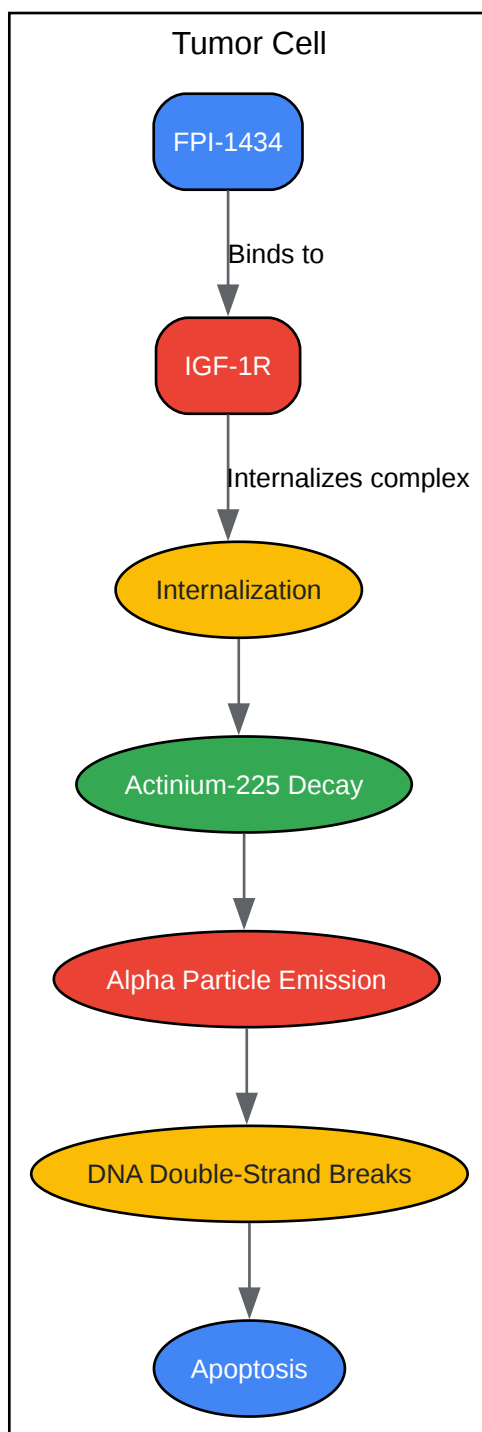
Objective: To evaluate the synergistic anti-tumor effect of FPI-1434 in combination with the PARP inhibitor olaparib.

Procedure:

- Establish Xenograft Model: Follow steps 1-4 of Protocol 1 to establish Colo-205 or A549 xenograft tumors.
- Treatment Groups: Randomize mice into the following groups:
 - Vehicle control
 - FPI-1434 alone
 - Olaparib alone
 - FPI-1434 + Olaparib
- Drug Administration:

- Administer a single i.v. dose of FPI-1434.
- 24 hours after FPI-1434 administration, begin intraperitoneal (i.p.) administration of olaparib (e.g., 25 mg/kg or 50 mg/kg).[3]
- Administer olaparib on a 5-day on/2-day off schedule.[3]
- Efficacy Assessment: Monitor tumor volume and body weight as described in Protocol 1.
- Mechanism of Action Studies (Optional): At the end of the study, tumors can be excised and processed for immunohistochemistry (IHC) to evaluate markers of DNA damage (e.g., γ H2AX) and apoptosis (e.g., cleaved caspase-3).[3]

Visualizations



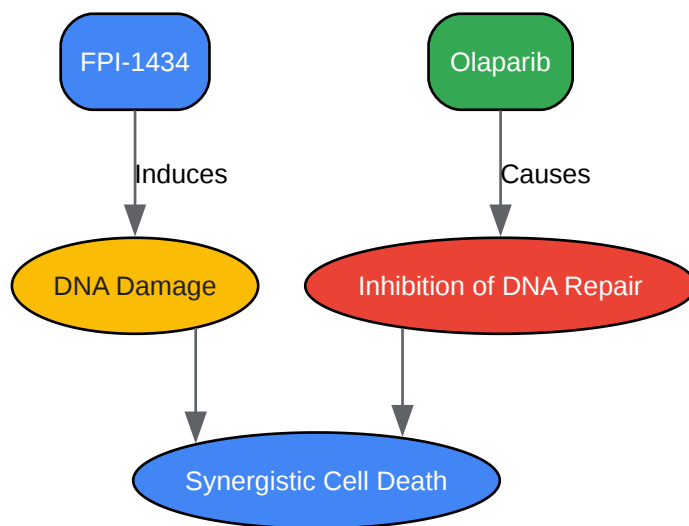
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Caption: FPI-1434 Mechanism of Action.



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Caption: Xenograft Study Workflow.



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Caption: FPI-1434 and Olaparib Combination Logic.

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